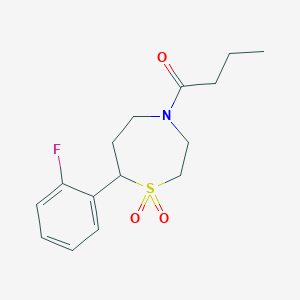

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of specific precursors in the presence of catalysts or reagents. For instance, the synthesis of thiazolopyrimidine derivatives from 7-(4-fluoro phenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a] pyrimidin-3(7H)-one with substituted aldehydes highlights the complexity of synthesizing fluorophenyl-based compounds (Selvam, Karthick, Palanirajan, & Ali, 2012). Although not directly related, this process exemplifies the intricate steps involved in synthesizing complex molecules including 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one.

Molecular Structure Analysis

The molecular structure of compounds akin to 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one is confirmed through various analytical techniques such as IR, NMR, mass, and elemental analyses. The detailed analysis of similar compounds, for example, thiazolopyrimidine derivatives, showcases the importance of these techniques in understanding the molecular structure (Selvam et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl-based compounds often exhibit unique reactivity due to the presence of the fluorine atom. The synthesis and characterization of such compounds, including their reactions with other chemical entities, shed light on their potential chemical reactivity and properties. For example, compounds with 4-fluorophenyl groups have been studied for their interaction with central benzodiazepine receptors, indicating the specific chemical properties that fluorophenyl groups can impart (Anzini et al., 2008).

Physical Properties Analysis

The physical properties of fluorophenyl-based compounds can be quite distinct, influenced by their molecular structure. Studies on similar compounds reveal insights into solvatomorphism, crystallization behaviors, and other physical characteristics, which are crucial for understanding the compound's behavior in different environments (Kamiński et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of fluorophenyl-based compounds are influenced by their molecular structure. Research has shown that substituents on the fluorophenyl ring can significantly affect the compound's reactivity and stability, as demonstrated in studies on various fluorophenyl-containing compounds (Umemoto, Singh, Xu, & Saito, 2010).

Scientific Research Applications

Medicinal Chemistry Applications

- Antianxiety and Neuroleptic Agents : Compounds with fluorophenyl groups have been synthesized and evaluated for their potential as antianxiety agents, demonstrating high affinity for central benzodiazepine receptors and showcasing a profile similar to partial agonists without typical benzodiazepine side effects (Anzini et al., 2008).

- Anticancer Drug Development : The stereoselective synthesis of compounds related to tamoxifen, an anti-cancer drug, highlights the relevance of fluorophenyl compounds in developing treatments for cancer (McCague, 1987).

Materials Science and Organic Chemistry Applications

- Electrochemical Properties : The study of fluorinated compounds for their electrochemical and electrogenerated chemiluminescence properties, indicating potential applications in the development of novel fluorinating agents with high stability and diverse fluorination capabilities (Umemoto et al., 2010).

- Fluorescence and Photostability in Polymer Solar Cells : The use of butanedithiol solvent additive for extracting fullerenes from donor phases in solar cells, demonstrating an improvement in performance and photostability, indicates the significance of structurally related compounds in enhancing the efficiency of polymer solar cells (Xie et al., 2017).

properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-2-5-15(18)17-9-8-14(21(19,20)11-10-17)12-6-3-4-7-13(12)16/h3-4,6-7,14H,2,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNMHHVLOHAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)

![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)

![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)